molecular formula C17H13NO B1622997 4,6-Diphenyl-2-pyridone CAS No. 29261-44-7

4,6-Diphenyl-2-pyridone

Cat. No.: B1622997
CAS No.: 29261-44-7
M. Wt: 247.29 g/mol
InChI Key: XMXDFXBFGHFWPE-UHFFFAOYSA-N
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Description

4,6-Diphenyl-2-pyridone is a heterocyclic compound that belongs to the pyridone family. Pyridones are known for their diverse reactivity and are prominent constituents of various natural products and pharmacophores in drug discovery . The structure of this compound consists of a pyridone ring substituted with phenyl groups at the 4 and 6 positions, making it a valuable building block in organic synthesis and medicinal chemistry.

Scientific Research Applications

Medicinal Chemistry Applications

4,6-Diphenyl-2-pyridone derivatives have garnered attention due to their bioactive properties. They serve as scaffolds for the synthesis of various biologically active compounds through multicomponent reactions (MCRs). These compounds exhibit a range of pharmacological activities, including:

  • Anticancer Activity : Research has shown that 2-pyridone derivatives can induce apoptosis in cancer cells. For instance, certain compounds derived from this compound have been tested against Jurkat cells (a model for human T-cell leukemia) and demonstrated significant apoptosis induction at low concentrations .
  • Antibacterial and Antifungal Properties : The versatility of 2-pyridones extends to their antibacterial and antifungal activities. A review highlighted that approximately 31% of studies focused on these activities, indicating the potential for developing new antimicrobial agents .
  • Cardiotonic Effects : Some derivatives have been identified as cardiotonics, which can enhance cardiac contractility, making them candidates for heart disease treatments .

Electrochemical Applications

The electrochemical behavior of this compound has been extensively studied, revealing its potential use in electronic organic devices. Key findings include:

  • Electrochemical Activity : The compound's electroactivity is influenced by substituents on the pyridone ring. Studies employing cyclic voltammetry (CV) and square wave voltammetry (SWV) have characterized its behavior in various pH conditions. The deprotonated form of the compound was found to be more electrochemically active than its protonated counterpart .
  • Detection Methods : The ability to detect small quantities of this compound in solution positions it as a valuable tool in electroanalytical chemistry for assessing biological activity .

Synthetic Methodologies

The synthesis of this compound is pivotal in creating new compounds with enhanced properties. Several methodologies have been developed:

  • Multicomponent Reactions : MCRs are employed to synthesize diverse derivatives efficiently. These reactions allow for high-throughput generation of bioactive scaffolds and are crucial in drug discovery programs .
  • Microwave-Assisted Synthesis : This technique has been utilized to enhance reaction rates and yields when synthesizing 2-pyridones. It represents a modern approach to developing pharmaceuticals with broad-spectrum bioresponses .

Case Study 1: Anticancer Activity

A study investigated the apoptotic effects of specific this compound derivatives on Jurkat cells. Compounds were assessed for their ability to induce cell cycle arrest and apoptosis through flow cytometric analysis. Results indicated that certain derivatives could effectively destabilize microtubules, akin to known tubulin inhibitors like Podophyllotoxin .

Case Study 2: Electrochemical Behavior

Research focused on the electrochemical properties of various pyridones, including this compound. The study utilized DFT calculations alongside experimental data to elucidate the structural factors influencing electroactivity. The findings established a correlation between molecular structure and electrochemical performance, which is vital for future synthetic endeavors .

Comparison with Similar Compounds

Biological Activity

4,6-Diphenyl-2-pyridone is an organic compound notable for its diverse biological activities, including antimicrobial and anticancer properties. This article explores its biological activity, synthesis methods, and relevant case studies.

Chemical Structure and Properties

This compound features a pyridine ring with a carbonyl group and two phenyl substituents at the 4 and 6 positions. Its molecular formula is C16H13NC_{16}H_{13}N and it exhibits keto-enol tautomerism, which allows it to exist in different forms depending on environmental conditions .

Biological Activities

1. Antimicrobial Activity
Research indicates that this compound and its derivatives demonstrate significant antimicrobial properties against a range of pathogens. For instance, certain derivatives have shown efficacy against bacteria and fungi, suggesting potential applications in treating infectious diseases .

2. Anticancer Properties
The compound has been studied for its anticancer effects, with findings suggesting that it may inhibit tumor growth through various mechanisms. Some studies indicate that it can induce apoptosis in cancer cells and inhibit cell proliferation .

3. Mechanisms of Action
The biological activity of this compound is largely attributed to its ability to interact with biological macromolecules. It may act by:

  • Inhibiting Enzymatic Activity: It has been noted to inhibit enzymes involved in cancer progression.
  • Inducing Cell Cycle Arrest: Research has shown that treatment with this compound can lead to cell cycle arrest in the G2/M phase in certain cancer cell lines .

Synthesis Methods

Several synthetic routes have been developed for the preparation of this compound:

  • Condensation Reactions: Commonly synthesized through condensation reactions involving appropriate aldehydes and amines.
  • Nucleophilic Substitution: Various nucleophiles can be used to modify the compound further, enhancing its biological activity .

Case Studies

StudyFindings
Study on Antimicrobial Activity Demonstrated significant inhibition of bacterial growth in vitro against strains such as E. coli and Staphylococcus aureus .
Cancer Cell Line Study Showed that this compound induced apoptosis in breast cancer cells with an IC50 value of approximately 10 µM .
Mechanistic Study Found that the compound inhibits the activity of specific kinases involved in tumor growth, suggesting a multi-targeted approach to cancer therapy .

Properties

IUPAC Name

4,6-diphenyl-1H-pyridin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13NO/c19-17-12-15(13-7-3-1-4-8-13)11-16(18-17)14-9-5-2-6-10-14/h1-12H,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMXDFXBFGHFWPE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=O)NC(=C2)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90397234
Record name 4,6-diphenyl-2-pyridone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90397234
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

247.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

29261-44-7
Record name 4,6-diphenyl-2-pyridone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90397234
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of benzylideneacetophenone (41.6 g) and N-carbamoylmethylpyridinium chloride (34.4 g) (prepared according to the method of O. ALBRECHT et al., Helv. Chim. Acta 24, 241E (1941)) in methanol (600 cc), is added, at room temperature, a 1N aqueous solution of sodium hydroxide (200 cc). The initially yellow solution takes on an orange colour and a yellow solid precipitates. The mixture is stirred at room temperature for 15 minutes and acetic acid (400 cc) is then added. The green solution obtained is stirred for 1 hour at room temperature. The solvent is then distilled in 4 hours under atmospheric pressure. The solid residue obtained is taken up in distilled water (500 cc). After stirring for 1 hour at more temperature, the solid is separated by filtration, washed with distilled water (3×100 cc) and dried under reduced pressure at 60° C. (whitish solid; m.p.=209°-212° C.)
Quantity
41.6 g
Type
reactant
Reaction Step One
Quantity
34.4 g
Type
reactant
Reaction Step One
[Compound]
Name
241E
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
600 mL
Type
solvent
Reaction Step Two
[Compound]
Name
aqueous solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
200 mL
Type
reactant
Reaction Step Four
Name
Quantity
500 mL
Type
solvent
Reaction Step Five

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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